2-(Pyrrolidin-1-yl)acetohydrazide 2-(Pyrrolidin-1-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 7171-96-2
VCID: VC7815222
InChI: InChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10)
SMILES: C1CCN(C1)CC(=O)NN
Molecular Formula: C6H14ClN3O
Molecular Weight: 179.65

2-(Pyrrolidin-1-yl)acetohydrazide

CAS No.: 7171-96-2

Cat. No.: VC7815222

Molecular Formula: C6H14ClN3O

Molecular Weight: 179.65

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)acetohydrazide - 7171-96-2

Specification

CAS No. 7171-96-2
Molecular Formula C6H14ClN3O
Molecular Weight 179.65
IUPAC Name 2-pyrrolidin-1-ylacetohydrazide
Standard InChI InChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10)
Standard InChI Key FMEYGLQPEBCHSV-UHFFFAOYSA-N
SMILES C1CCN(C1)CC(=O)NN
Canonical SMILES C1CCN(C1)CC(=O)NN.Cl

Introduction

Structural and Chemical Identity

2-(Pyrrolidin-1-yl)acetohydrazide (C₆H₁₂N₃O) consists of an acetohydrazide backbone (CH₃CONHNH₂) substituted at the α-carbon with a pyrrolidin-1-yl group. The pyrrolidine ring, a five-membered secondary amine, introduces steric bulk and enhances lipophilicity compared to unsubstituted acetohydrazides . Key structural features include:

  • Molecular formula: C₆H₁₂N₃O

  • Molecular weight: 142.18 g/mol (calculated)

  • Functional groups: Hydrazide (-CONHNH₂), pyrrolidine (C₄H₈N)

The compound’s stereoelectronic profile suggests moderate polarity, with a predicted logP of ~1.2–1.5, balancing solubility and membrane permeability . Hydrogen bond donors (1) and acceptors (3) further influence its pharmacokinetic behavior.

Synthesis Methodologies

General Synthetic Routes

The synthesis of 2-(pyrrolidin-1-yl)acetohydrazide derivatives typically involves sequential nucleophilic substitutions and condensation reactions. A representative pathway, adapted from studies on analogous compounds , proceeds as follows:

  • Formation of chloroacetohydrazide:
    Ethyl chloroacetate reacts with hydrazine hydrate to yield 2-chloroacetohydrazide.

  • Pyrrolidine substitution:
    The chloro group undergoes nucleophilic displacement with pyrrolidine in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Purification:
    Recrystallization from ethanol or aqueous ethanol yields the pure product.

Key reaction:
ClCH2CONHNH2+C4H8NHC4H8NCH2CONHNH2+HCl\text{ClCH}_2\text{CONHNH}_2 + \text{C}_4\text{H}_8\text{NH} \rightarrow \text{C}_4\text{H}_8\text{N}-\text{CH}_2\text{CONHNH}_2 + \text{HCl}

Optimization Strategies

  • Catalysis: Anhydrous zinc chloride or sulfuric acid accelerates substitution reactions .

  • Solvent selection: Ethanol or dioxane improves yield (reported 70–85% for analogs) .

  • Temperature control: Reflux at 70–80°C minimizes side product formation.

Physicochemical Properties

While experimental data for 2-(pyrrolidin-1-yl)acetohydrazide are scarce, extrapolations from structurally related compounds provide insights :

PropertyValue (Predicted)Analog Data
Molecular weight142.18 g/mol259.3–443.95 g/mol
logP1.34.01–5.41
logSw (aqueous solubility)-2.1-3.94
Polar surface area56.1 Ų56.07–82.42 Ų
Hydrogen bond donors11–2

The pyrrolidine moiety increases lipophilicity compared to parent acetohydrazides, potentially enhancing blood-brain barrier penetration .

Biological Activities

Antimicrobial Effects

Thiazolidinone-acetohydrazide hybrids demonstrate broad-spectrum activity:

  • Compound 03A: MIC = 8 µg/mL against Staphylococcus aureus .

  • Structure-activity relationship: Electron-withdrawing substituents (e.g., Cl, NO₂) enhance potency .

Pharmacological and Toxicological Profiles

ADME Predictions

Computational models for analogs suggest favorable drug-likeness :

  • Absorption: 94.58–100% human oral absorption.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Excretion: Renal clearance predominates.

Toxicity Considerations

  • Cytotoxicity selectivity: Selectivity indices (SI) for analogs range from 2.1–8.7 (A549 vs. L929 fibroblasts) .

  • Mutagenicity: Hydrazide moieties may pose genotoxic risks, necessitating structural optimization.

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